molecular formula C8H8O3S B148222 Methyl 3-oxo-3-(thiophen-2-YL)propanoate CAS No. 134568-16-4

Methyl 3-oxo-3-(thiophen-2-YL)propanoate

Cat. No.: B148222
CAS No.: 134568-16-4
M. Wt: 184.21 g/mol
InChI Key: DNCOUBWXEBETIP-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C8H8O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a keto group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxo-3-(thiophen-2-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired ester .

Another method involves the use of thiophene-2-carbaldehyde and methyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Methyl 3-oxo-3-(thiophen-2-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

methyl 3-oxo-3-thiophen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCOUBWXEBETIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375089
Record name Methyl 3-oxo-3-(thiophen-2-yl)propanoate
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Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134568-16-4
Record name Methyl β-oxo-2-thiophenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134568-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxo-3-(thiophen-2-yl)propanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-oxo-3-(thiophen-2-yl)propanoate
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Record name methyl 3-oxo-3-(thiophen-2-yl)propanoate
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Synthesis routes and methods

Procedure details

In 200 mL of methanol, was dissolved 8.90 g (75.4 mmol) of monomethyl malonate, and the resulting solution was mixed with 4.30 g (37.5 mmol) of magnesium ethoxide, followed by stirring for 4 hours at room temperature. The reaction solution was concentrated and the residue was dried under reduced pressure. In 150 mL of tetrahydrofuran, was dissolved 4.80 g (37.5 mmol) of 2-thiophenecarboxylic acid and the resulting solution was mixed with 6.69 g (41.2 mmol) of carbonyldiimidazole, followed by stirring for 1 hour. The reaction solution was added to a dry magnesium salt and stirred at room temperature for 21 hours. The reaction solution was concentrated; the residue was mixed with 150 mL of 1.5 N hydrochloric acid, extracted with ethyl acetate, and washed with an aqueous sodium hydrogencarbonate solution and then saturated sodium chloride water. The resultant was dried over sodium sulfate anhydride, filtered, and concentrated. The residue was distilled (0.06 mmHg, 87) to give 5.95 g (32.3 mmol, 86.1%) of methyl 2-thiophenecarbonylacetate as an anhydrous liquid. Similarly to Example 133, 2.52 g (8.28 mmol, 81.2%) of yellow crystals were obtained from 5.95 g (32.2 mmol) of methyl 2-thiophenecarbonylacetate by recrystallization from methanol.
Name
magnesium ethoxide
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
6.69 g
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.9 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
4.8 g
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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